2,2-Difluorocyclopropyl 4-methylbenzenesulfonate
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Overview
Description
2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C10H10F2O3S It is characterized by the presence of a difluorocyclopropyl group attached to a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluorocyclopropyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: May be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2-difluorocyclopropyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
- (2,2-Difluorocyclopropyl)methyl 4-methylbenzene-1-sulfonate
Uniqueness
2,2-Difluorocyclopropyl 4-methylbenzene-1-sulfonate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H10F2O3S |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI Key |
QDOUPYWOXVTNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F |
Origin of Product |
United States |
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